YM-58483

描述

BTP2,也称为YM-58483,是一种有效的储存操作型钙离子进入(SOCE)通道抑制剂,专门针对钙离子释放激活的钙离子(CRAC)通道。这些通道通过调节钙离子流入细胞而在各种细胞过程中发挥至关重要的作用。 BTP2 因其对钙信号传导的影响及其在各种疾病(包括癌症和炎症性疾病)中的潜在治疗应用而被广泛研究 .

准备方法

合成路线和反应条件

BTP2 的合成涉及多个步骤,从关键中间体的制备开始。一种常见的合成路线包括取代胺与对苯二甲酰氯和硫氰酸钾反应,形成对苯二甲酰二异硫氰酸酯。 然后,该中间体与取代胺反应生成 BTP2 .

工业生产方法

BTP2 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 使用相转移催化剂,如聚(乙二醇)二甲醚,可以提高反应效率 .

化学反应分析

反应类型

BTP2 经历各种化学反应,包括取代反应和络合反应。它可以与不同的试剂反应形成具有改变特性的衍生物。

常用试剂和条件

涉及 BTP2 的反应中常用的试剂包括取代胺、对苯二甲酰氯和硫氰酸钾。 这些反应通常在受控条件下进行,以确保所需产物的形成 .

主要形成的产物

涉及 BTP2 的反应形成的主要产物包括各种苯甲酰硫脲衍生物。 这些衍生物因其热稳定性和表面性能而被研究 .

科学研究应用

Pain Management

Analgesic Effects:

YM-58483 has demonstrated significant analgesic properties in several preclinical studies. It effectively reduces acute pain, neuropathic pain, and inflammatory pain. For instance, administration of this compound in mouse models showed a dose-dependent reduction in thermal hyperalgesia induced by Complete Freund's Adjuvant (CFA) and spared nerve injury (SNI) models .

Table 1: Analgesic Efficacy of this compound

| Study Type | Model Used | Dose (mg/kg) | Main Findings |

|---|---|---|---|

| Preclinical Study | CFA-induced pain | 10, 30 | Reduced thermal hyperalgesia; prevented chronic pain development |

| Preclinical Study | SNI-induced pain | 30 | Diminished mechanical hypersensitivity |

| Preclinical Study | Formalin test | 30 | Decreased nocifensive behavior |

Inflammatory Conditions

This compound has shown promise in modulating immune responses by inhibiting cytokine production from immune cells. Studies indicate that it can attenuate antigen-induced hypersensitivity reactions and reduce paw edema in inflammatory models . The compound's ability to inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) production further underscores its potential as an anti-inflammatory agent.

Table 2: Anti-inflammatory Effects of this compound

| Inflammation Model | Observed Effects |

|---|---|

| CFA-induced edema | Reduced TNF-α and IL-1β levels |

| Allergic asthma model | Inhibited bronchial hypersensitivity |

Rheumatoid Arthritis Treatment

A significant study evaluated the long-term delivery of this compound for treating rheumatoid arthritis. Results indicated that subcutaneous administration was safer than oral routes, demonstrating sustained efficacy in reducing inflammation associated with the disease .

Table 3: Long-term Efficacy in Rheumatoid Arthritis

| Administration Route | Efficacy | Safety Profile |

|---|---|---|

| Subcutaneous | Sustained anti-inflammatory effects | Safer than oral administration |

Case Study 1: Neuropathic Pain Management

A study investigated the role of this compound in neuropathic pain models where SOCE inhibition was linked to improved spinal synaptic plasticity. The findings revealed that blocking SOCE with this compound resulted in significant antinociceptive effects, correlating with reduced spinal inflammatory responses .

Case Study 2: Inflammatory Response Modulation

In another case study focusing on immune response modulation, researchers found that this compound significantly reduced cytokine levels in models of allergic reactions, suggesting its potential use in managing conditions like asthma and other allergic disorders .

作用机制

BTP2 通过抑制 CRAC 通道,特别是介导储存操作型钙离子进入的 Orai1 通道发挥其作用。通过阻断这些通道,BTP2 阻止钙离子流入细胞,从而调节各种钙依赖性细胞过程。 BTP2 对 CRAC 通道的抑制影响钙信号传导通路,导致细胞因子产生减少和细胞功能改变 .

相似化合物的比较

BTP2 在 CRAC 通道抑制剂中独一无二,因为它具有高效力和选择性。类似的化合物包括:

CM4620: 另一种有效的 Orai1 和 Orai2 通道抑制剂,对钙信号传导具有类似的影响.

来氟米特和特立氟米特: 这些化合物也抑制 SOCE,但其作用机制和治疗应用不同.

BTP2 因其在研究中的广泛应用及其在各种疾病中的潜在治疗应用而脱颖而出。

生物活性

YM-58483, a pyrazole derivative also known as BTP2, is a selective inhibitor of store-operated calcium (Ca²⁺) entry channels, particularly the calcium release-activated calcium (CRAC) channels. This compound has garnered attention for its potent immunomodulatory and anti-inflammatory properties, making it a significant candidate for therapeutic applications in various immune-related conditions.

This compound primarily functions by inhibiting sustained Ca²⁺ influx through SOC channels, which are crucial for T cell activation and cytokine production. The inhibition of these channels prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT) without affecting other signaling pathways such as those mediated by AP-1 .

Key Findings:

- IC₅₀ Values : this compound exhibits an IC₅₀ of approximately 100 nM for inhibiting thapsigargin-induced sustained Ca²⁺ influx .

- Cytokine Production : It significantly reduces interleukin (IL)-2, IL-4, and IL-5 production in T cells, indicating its role in modulating Th2 cytokine responses .

Immunomodulatory Effects

This compound has been shown to inhibit antigen-induced eosinophil infiltration into the airways and decrease levels of inflammatory mediators such as cysteinyl-leukotrienes in models of asthma . In vivo studies demonstrated that oral administration effectively prevented bronchoconstriction and airway inflammation in sensitized animals.

Analgesic Properties

Recent studies highlight the analgesic effects of this compound in models of chronic pain. It attenuates nociceptive behavior induced by formalin and reduces thermal and mechanical hypersensitivity associated with inflammatory pain . The compound's ability to inhibit cytokine production from immune cells contributes to its effectiveness in pain management.

Study 1: Antigen-Induced Airway Inflammation

In a study involving actively sensitized guinea pigs, this compound was administered orally, resulting in significant reductions in late-phase asthmatic responses and eosinophil infiltration. This suggests that targeting SOC channels can effectively manage airway inflammation associated with asthma.

| Parameter | Control | This compound (10 mg/kg) | This compound (30 mg/kg) |

|---|---|---|---|

| Eosinophil Count (cells/mm³) | 200 ± 20 | 50 ± 10 | 20 ± 5 |

| IL-4 Levels (pg/mL) | 300 ± 50 | 50 ± 15 | 10 ± 5 |

| Bronchoconstriction Index | High | Moderate | Low |

Study 2: Pain Models

In a model using complete Freund's adjuvant (CFA), this compound was shown to significantly reduce paw edema and cytokine levels such as TNF-α and IL-1β. This study illustrated the compound's potential as an analgesic through its action on SOC channels.

| Treatment Group | Paw Edema (mm) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 8.0 ± 0.5 | 200 ± 20 |

| This compound (10 mg/kg) | 4.5 ± 0.3 | 80 ± 10 |

| This compound (30 mg/kg) | 2.0 ± 0.2 | 30 ± 5 |

属性

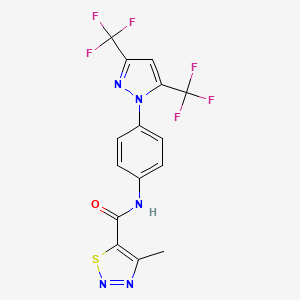

IUPAC Name |

N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F6N5OS/c1-7-12(28-25-23-7)13(27)22-8-2-4-9(5-3-8)26-11(15(19,20)21)6-10(24-26)14(16,17)18/h2-6H,1H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRZIORDEVHURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F6N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274370 | |

| Record name | CRAC Channel Inhibitor, BTP2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223499-30-7 | |

| Record name | CRAC Channel Inhibitor, BTP2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-4'-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-1,2,3-thiadiazole-5-carboxanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。